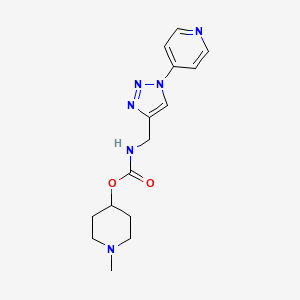![molecular formula C20H17N3O2S2 B2419305 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate CAS No. 941935-98-4](/img/structure/B2419305.png)
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzothiazole derivatives have been reported. For instance, the compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” has a molecular weight of 234.32 .Scientific Research Applications
Synthesis and Biological Properties
- Synthesis Process: A study described the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which was later converted to 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. This process involved reactions using copper(II) bromide and NaOH, and the compounds' structures were established using NMR, IR spectral data, and LC-MS technique (Shafi, Rajesh, & Senthilkumar, 2021).
- Biological Activities: The same study also highlighted the biological activities of the synthesized compounds, noting that one compound showed good antibacterial activity, while another exhibited significant antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial and Antitubercular Potential
- Antimicrobial Resistance Research: Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives synthesized from benzo[d]thiazole-2-carboxamides showed promising results against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
- Mycobacterium Tuberculosis Inhibition: A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed inhibitory effects on Mycobacterium tuberculosis, with one particular compound exhibiting notable activity in various assays (Jeankumar et al., 2013).
Drug Discovery Building Blocks
- Hydroxy-Substituted Derivatives: A study reported the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates, highlighting their potential as versatile building blocks in drug discovery due to their ability to be substituted at multiple positions (Durcik et al., 2020).
Molecular Docking and Synthesis
- Molecular Docking Studies: Research on 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives, synthesized using piperidine, demonstrated promising results in molecular docking studies targeting breast cancer receptors (Shirani et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to interact with a variety of biological targets. For example, some benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes , which play a key role in the inflammatory response.
Mode of Action
The interaction of benzothiazole derivatives with their targets often results in the inhibition of the target’s activity. For instance, by inhibiting COX enzymes, these compounds can suppress the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This can result in anti-inflammatory effects .
Result of Action
The inhibition of prostaglandin production by benzothiazole derivatives can lead to a reduction in inflammation and associated symptoms .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of these compounds, potentially influencing their absorption and distribution .
Future Directions
properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-19(13-4-6-15-17(10-13)26-12-21-15)25-14-5-7-16-18(11-14)27-20(22-16)23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBVROPHQJRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone oxime](/img/structure/B2419223.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2419224.png)



![N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2419232.png)

![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)



![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)